N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide
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Overview
Description
N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazinylmethylidene group attached to a pyrazole ring, which is further substituted with dimethyl groups and a carbothioamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide typically involves the condensation reaction between 3,4-dimethyl-1H-pyrazole-1-carbothioamide and hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydrazinylmethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted pyrazole derivatives.
Scientific Research Applications
N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties. It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(Hydrazinylmethylidene)-1H-pyrazole-1-carbothioamide
- N-(Hydrazinylmethylidene)-3-methyl-1H-pyrazole-1-carbothioamide
- N-(Hydrazinylmethylidene)-4-methyl-1H-pyrazole-1-carbothioamide
Uniqueness
N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide is unique due to the presence of both dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds. Additionally, the combination of hydrazinylmethylidene and carbothioamide functionalities provides a versatile platform for further chemical modifications and derivatization .
Properties
CAS No. |
143614-15-7 |
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Molecular Formula |
C7H11N5S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-(hydrazinylmethylidene)-3,4-dimethylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C7H11N5S/c1-5-3-12(11-6(5)2)7(13)9-4-10-8/h3-4H,8H2,1-2H3,(H,9,10,13) |
InChI Key |
XJDNURITAHYFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C)C(=S)N=CNN |
Origin of Product |
United States |
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